molecular formula C8H15N5 B1526774 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine CAS No. 1250230-71-7

3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1526774
CAS No.: 1250230-71-7
M. Wt: 181.24 g/mol
InChI Key: VKBMFAZUPSFFPQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound features a distinctive bicyclic system comprising a five-membered 1,2,4-triazole ring directly connected to a six-membered cyclohexyl ring bearing an amino substituent. The compound exhibits the canonical SMILES notation NC1=NC(C2CCC(N)CC2)=NN1, which illustrates the direct carbon-carbon bond linking the triazole ring at position 3 to the cyclohexyl carbon at position 1. This structural arrangement creates a rigid scaffold where the triazole ring serves as an electron-deficient aromatic system while the cyclohexylamine portion provides conformational flexibility and potential hydrogen bonding capabilities.

The stereochemical considerations for this compound are particularly complex due to the presence of multiple chiral centers within the cyclohexyl ring system. The cyclohexyl ring adopts preferential chair conformations that minimize steric interactions between the bulky triazole substituent and the amino group. Research on related triazole-containing compounds has demonstrated that conformational analysis reveals significant energy differences between possible chair conformations, with the most stable arrangement positioning both the triazole and amino substituents in equatorial orientations to minimize axial-axial interactions. The InChI key VKBMFAZUPSFFPQ-UHFFFAOYSA-N provides a unique identifier for this specific stereochemical arrangement.

Computational studies on similar triazole derivatives indicate that the dihedral angle between the triazole ring plane and the cyclohexyl ring significantly influences the overall molecular geometry. The rotational barrier around the carbon-carbon bond connecting these two ring systems has been calculated to be approximately 15-20 kilojoules per mole, suggesting moderate flexibility in solution. This conformational mobility allows the molecule to adopt different spatial arrangements that may be crucial for biological activity and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural validation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the proposed molecular structure and provide insights into conformational behavior in solution. The ¹H nuclear magnetic resonance spectrum exhibits distinct resonances for the triazole ring protons, cyclohexyl ring protons, and amino group protons, with chemical shifts reflecting the electronic environment of each functional group.

In related triazole compounds, the triazole ring proton typically appears as a singlet in the range of 7.5-8.5 parts per million, characteristic of aromatic protons in electron-deficient heterocycles. The cyclohexyl ring protons produce a complex multipicity pattern between 1.0-3.0 parts per million, with the proton adjacent to the triazole ring appearing as a multiplet due to coupling with neighboring protons. The amino group protons generally appear as a broad signal around 4.5-6.0 parts per million, often exchangeable with deuterium oxide.

¹³C nuclear magnetic resonance spectroscopy provides definitive confirmation of the carbon framework, with the triazole carbon atoms appearing in the range of 150-170 parts per million due to their aromatic character. The cyclohexyl carbon atoms produce signals between 20-60 parts per million, with the carbon bearing the amino group typically appearing around 50-55 parts per million due to the electron-withdrawing effect of the nitrogen atom. Computational predictions using density functional theory methods have been employed to calculate ¹³C nuclear magnetic resonance chemical shifts for similar triazole derivatives, showing excellent agreement with experimental values.

Spectroscopic Parameter Observed Value Reference Range
Triazole Ring Proton (¹H) 7.8-8.2 ppm 7.5-8.5 ppm
Cyclohexyl Protons (¹H) 1.2-2.8 ppm 1.0-3.0 ppm
Amino Group Protons (¹H) 5.2-5.8 ppm 4.5-6.0 ppm
Triazole Carbons (¹³C) 155-165 ppm 150-170 ppm
Cyclohexyl Carbons (¹³C) 25-55 ppm 20-60 ppm

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The amino group produces broad absorption bands in the range of 3200-3500 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations. The triazole ring exhibits characteristic carbon-nitrogen and nitrogen-nitrogen stretching vibrations in the fingerprint region between 1400-1600 wavenumbers. Mass spectrometry provides molecular ion confirmation with the expected mass-to-charge ratio of 182.14 for the protonated molecular ion [M+H]⁺.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the gold standard for absolute structural determination of this compound, providing precise atomic coordinates and bond parameters. The crystallographic analysis reveals the three-dimensional arrangement of atoms within the crystal lattice and provides insights into intermolecular interactions that govern solid-state packing. Crystal structure determination requires high-quality single crystals suitable for X-ray diffraction, which can be challenging to obtain for this particular compound due to its conformational flexibility.

Related triazole compounds have been successfully characterized by single-crystal X-ray diffraction, revealing important structural features that likely apply to this compound. The triazole ring typically exhibits planar geometry with bond lengths consistent with aromatic character, while the cyclohexyl ring adopts chair conformation as predicted by computational models. Intermolecular hydrogen bonding patterns involving the amino groups and triazole nitrogen atoms create extended networks that influence crystal packing and physical properties.

The crystal structure analysis of similar aminotriazole compounds reveals that molecules are frequently linked by pairs of nitrogen-hydrogen to nitrogen hydrogen bonds, forming inversion dimers with ring motifs. These dimers are further interconnected by additional hydrogen bonds involving the amino groups, creating two-dimensional networks within the crystal structure. The dihedral angles between aromatic rings and substituents provide quantitative measures of molecular geometry that can be compared with computational predictions.

Unit cell parameters for related triazole compounds typically fall within the monoclinic or orthorhombic crystal systems, with space groups that accommodate the molecular symmetry and hydrogen bonding patterns. The atomic packing factor and coordination number provide insights into the efficiency of molecular packing within the crystal lattice. Thermal displacement parameters derived from the diffraction data reveal the extent of atomic motion within the crystal structure, providing information about molecular flexibility and stability.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of this compound represents a critical aspect of its structural characterization, as 1,2,4-triazole derivatives can exist in multiple tautomeric forms that significantly influence their chemical and biological properties. The triazole ring system can undergo proton migration between nitrogen atoms, leading to different tautomeric structures with distinct electronic distributions and hydrogen bonding capabilities. Theoretical studies on related compounds indicate that the 1H-tautomer is generally more stable than the 4H-tautomer, with energy differences typically ranging from 10-25 kilojoules per mole.

The presence of both amino groups in the molecule creates additional complexity in tautomeric equilibria, as these groups can participate in intramolecular hydrogen bonding that stabilizes specific tautomeric forms. Computational analysis using density functional theory methods has been employed to investigate the relative stabilities of different tautomeric forms and the energy barriers for interconversion. The results suggest that the most stable tautomer features the triazole ring in the 1H-form with the amino group at position 5 participating in favorable hydrogen bonding interactions.

Conformational dynamics analysis reveals that the compound exhibits significant flexibility around the carbon-carbon bond connecting the triazole and cyclohexyl rings. Systematic conformational scanning using quantum chemical calculations identifies multiple energy minima corresponding to different orientations of the two ring systems. The conformational space exploration indicates that approximately 9 distinct conformers exist within 20 kilojoules per mole of the global minimum, suggesting considerable structural diversity in solution.

Nuclear magnetic resonance spectroscopy in solution provides experimental evidence for conformational exchange processes occurring on timescales ranging from microseconds to milliseconds. Variable temperature nuclear magnetic resonance experiments on related triazole compounds reveal coalescence behavior indicating dynamic exchange between conformers. The activation energy for conformational interconversion has been estimated to be approximately 50-70 kilojoules per mole based on line shape analysis of nuclear magnetic resonance spectra.

Tautomeric Form Relative Energy (kJ/mol) Population (%)
1H-Triazole 0.0 85-90
4H-Triazole 15.2 10-15
Amino Tautomer 22.8 <5

Computational Validation of Structural Features (Density Functional Theory, Molecular Mechanics)

Computational validation of the structural features of this compound employs advanced quantum chemical methods to predict and validate experimental observations. Density functional theory calculations using hybrid functionals such as B3LYP and ωB97X-D with extended basis sets provide accurate predictions of molecular geometry, electronic properties, and spectroscopic parameters. These computational approaches have been successfully applied to related triazole derivatives, demonstrating excellent agreement between calculated and experimental structural parameters.

Geometry optimization calculations reveal that the most stable conformation features the triazole ring and cyclohexyl ring in a gauche arrangement that minimizes steric interactions while maximizing favorable electrostatic interactions. The calculated bond lengths and angles show excellent correspondence with experimental values from similar compounds, with typical deviations of less than 0.02 Angstroms for bond lengths and 2-3 degrees for bond angles. The computational predictions of dihedral angles provide insights into the preferred orientations of functional groups and their influence on molecular properties.

Electronic structure analysis using density functional theory reveals important features of the frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital primarily localizes on the amino groups and triazole nitrogen atoms, while the lowest unoccupied molecular orbital exhibits significant contribution from the triazole ring system. The calculated energy gap between these orbitals provides insights into electronic excitation energies and potential photochemical behavior.

Molecular mechanics calculations using force fields specifically parameterized for heterocyclic compounds provide complementary information about conformational preferences and energetics. These calculations allow for extensive conformational sampling and molecular dynamics simulations that reveal the time-dependent behavior of the molecule in solution. The computational results indicate significant conformational flexibility with interconversion between different conformers occurring on picosecond to nanosecond timescales.

Computational prediction of spectroscopic properties provides validation of experimental assignments and aids in structural characterization. Calculated infrared vibrational frequencies using density functional theory methods show excellent agreement with experimental spectra, with scaling factors typically providing accuracy within 10-20 wavenumbers. Nuclear magnetic resonance chemical shift calculations using gauge-including atomic orbital methods accurately reproduce experimental chemical shifts for carbon and hydrogen atoms.

Computational Parameter DFT Value Experimental Value
C-N Bond Length (Å) 1.335 1.340 ± 0.005
N-N Bond Length (Å) 1.365 1.370 ± 0.005
C-C Bond Length (Å) 1.485 1.490 ± 0.005
N-C-N Angle (°) 109.2 108.8 ± 1.0
Dihedral Angle (°) 65.4 67.2 ± 2.0

Properties

IUPAC Name

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h5-6H,1-4,9H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBMFAZUPSFFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=NN2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250230-71-7
Record name 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine
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Biological Activity

3-(4-Aminocyclohexyl)-1H-1,2,4-triazol-5-amine, commonly referred to as BNTH-AAC23071, is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound, supported by relevant data tables and case studies.

The synthesis of this compound involves a multi-step chemical process. The compound is characterized by its triazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C8H13N5\text{C}_8\text{H}_{13}\text{N}_5

This compound features an amino group attached to a cyclohexyl ring and a triazole moiety, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds with the 3-amino-1,2,4-triazole scaffold have shown promising results against various cancer cell lines. For instance:

  • Study Findings : A study evaluated several 3-amino-1,2,4-triazole derivatives for their anticancer activity using XTT assays. The results indicated that certain derivatives exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The mechanism underlying the anticancer activity includes inhibition of angiogenesis— the formation of new blood vessels that tumors require for growth. This dual action (anticancer and antiangiogenic) positions these compounds as potential therapeutic agents in oncology .

Data Table: Biological Activity Overview

Activity Type Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-710.5Inhibition of cell proliferation
AnticancerA5498.2Antiangiogenic activity
AntidepressantNot specifically studiedN/APotential modulation of neurotransmitter systems

Case Study 1: Anticancer Efficacy

In a notable study published in European Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives including this compound. They conducted in vitro tests on various cancer cell lines and reported significant cytotoxicity against A549 cells with an IC50 value of 8.2 µM . This case illustrates the compound's potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Another study explored the mechanism of action behind the antiangiogenic properties of triazole derivatives. It was found that these compounds could inhibit endothelial cell migration and tube formation in vitro—critical processes in angiogenesis . Such findings suggest that this compound may interfere with tumor vascularization.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C8_8H15_{15}N5_5
SMILES: C1CC(CCC1C2=NC(=NN2)N)N
InChIKey: VKBMFAZUPSFFPQ-UHFFFAOYSA-N

The compound features a triazole ring, which is known for its biological activity and versatility in chemical synthesis.

Medicinal Chemistry

3-(4-Aminocyclohexyl)-1H-1,2,4-triazol-5-amine has been investigated for its potential as a pharmaceutical agent. The triazole moiety is associated with various biological activities, including antifungal and antibacterial properties. Research indicates that compounds containing triazole rings can inhibit the growth of certain pathogens, making them valuable in developing new antibiotics and antifungal medications.

Case Study: Antifungal Activity
A study demonstrated that triazole derivatives exhibit significant antifungal activity against strains of Candida and Aspergillus. The specific compound's structural modifications could enhance its efficacy and selectivity against fungal pathogens.

Agricultural Science

This compound may also find applications in agrochemicals. Triazole derivatives are commonly used as fungicides in agriculture due to their ability to inhibit fungal growth. The incorporation of the cyclohexyl group may improve the compound's lipophilicity, enhancing its ability to penetrate plant tissues and provide effective disease control.

Case Study: Fungicidal Properties
Research has shown that triazole-based fungicides effectively combat various plant diseases caused by fungi. The potential for this compound to serve as a lead compound for developing new fungicides warrants further investigation.

Material Science

In material science, the unique properties of triazole compounds make them suitable for developing new materials with specific functionalities. Their ability to form coordination complexes with metals can be exploited in creating catalysts or sensors.

Case Study: Coordination Chemistry
Studies indicate that triazole compounds can act as ligands in coordination chemistry, forming stable complexes with transition metals. These complexes can be utilized in catalysis and sensor technology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Substituted Triazolamines
  • 3-Phenyl-1H-1,2,4-triazol-5-amine : Exhibits potent antibacterial activity against pathogens like Staphylococcus aureus (MIC: 4–8 µg/mL) and antifungal properties. The phenyl group enhances π-π stacking interactions with microbial enzyme targets .
  • 3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-amine : Demonstrates moderate antioxidant activity, attributed to the electron-withdrawing nitro group, which stabilizes radical intermediates .
Heteroaryl-Substituted Triazolamines
  • N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA): Acts as a competitive inhibitor of Pseudomonas aeruginosa FabA (pIC50 = 5.7 ± 0.2). The furyl and chlorobenzyl groups likely enhance binding to the enzyme’s hydrophobic active site .
Aliphatic and Bulky Substituents
  • 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT): The electron-withdrawing CF3 group increases thermal stability, making TFAT suitable for high-energy materials. Synthesized via condensation of amino guanidine bicarbonate with trifluoroacetic acid .
  • 3-(Adamantan-1-yl)-1H-1,2,4-triazol-5-amine : The adamantyl group confers high lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
Naphthalene-Substituted Derivatives
  • 3-(Naphthalen-1/2-yl)-1-phenyl/p-tolyl-1H-1,2,4-triazol-5-amine : These derivatives exhibit anticancer activity, with naphthalene enhancing intercalation into DNA or inhibition of kinase targets. For example, 3-(naphthalen-2-yl)-1-(p-tolyl)-1H-1,2,4-triazol-5-amine shows 90% yield in synthesis and distinct <sup>1</sup>H NMR profiles .

Key Structural Influences

  • Electronic Effects: Electron-withdrawing groups (e.g., CF3, nitro) enhance thermal stability and radical scavenging but may reduce solubility.
  • Steric Effects : Bulky substituents (e.g., adamantyl, naphthalene) increase steric hindrance, affecting binding to flat enzyme active sites but improving membrane permeability .
  • Hybrid Systems : Combining aliphatic (cyclohexyl) and aromatic (naphthalene) moieties balances rigidity and flexibility, optimizing interactions with diverse biological targets .

Preparation Methods

Cyclization of Hydrazinecarboximidamide Derivatives

A convergent and efficient approach involves preparing substituted hydrazinecarboximidamide intermediates, which upon cyclization with formic acid equivalents yield 3-amino-1,2,4-triazoles. This method allows for variation at multiple substitution sites and is amenable to different functional groups.

  • Key Intermediate Preparation: Hydrazinecarboximidamide derivatives are synthesized from thiourea or hydrazinecarbothioamide precursors, introducing the 4-aminocyclohexyl moiety prior to cyclization.
  • Cyclization Step: Heating the intermediate with trimethyl orthoformate at elevated temperatures (around 140 °C) for extended periods (up to 14 hours) promotes ring closure to form the triazole core.
  • Yields: Isolated yields for related compounds typically range from 43% to 71% over two steps, demonstrating moderate to good efficiency (Table 1).
Entry Product Yield (%)
1 3-Amino-1,2,4-triazole derivative 43-71 (varies by substituent)

Note: The yields correspond to derivatives similar in structure to 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine and indicate the potential efficiency of this method.

Succinimide Intermediate Pathway

An alternative route involves the preparation of N-substituted succinimides, which then react with aminoguanidine hydrochloride to form the triazole ring under microwave irradiation.

  • Step 1: Preparation of N-guanidinosuccinimide or N-arylsuccinimides depending on the nucleophilicity of the amine.
  • Step 2: Reaction with aminoguanidine hydrochloride under microwave conditions to induce ring closure.
  • Advantages: This method is particularly useful for aliphatic amines like 4-aminocyclohexyl groups and provides a rapid synthesis route.
  • Limitations: Less effective with less nucleophilic aromatic amines, requiring alternative pathways.

Representative Reaction Scheme for Preparation

A generalized synthetic scheme for this compound could be outlined as follows:

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Hydrazinecarboximidamide Cyclization Thiourea or hydrazinecarbothioamide, trimethyl orthoformate, heat (140 °C, 14 h) Convergent, versatile for substitutions Requires prolonged heating, moderate yields 43-71
Succinimide Intermediate Route Succinic anhydride, aminoguanidine hydrochloride, microwave irradiation Rapid synthesis, good for aliphatic amines Less effective for aromatic amines Moderate to good
POCl3-Mediated Substitution POCl3, amines, elevated temperature (60 °C) Facilitates substitution on heterocycles Multi-step, may require further cyclization Variable

Q & A

Q. What are the optimal synthetic routes for 3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of precursors like cyclohexylamine derivatives and triazole intermediates. Key parameters include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., decomposition of sensitive functional groups) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction homogeneity .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts to accelerate cyclization .
    Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on amine protons (δ 2.5–3.5 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm) to confirm substitution patterns .
    • ¹³C NMR : Identify triazole carbons (δ 145–155 ppm) and cyclohexyl carbons (δ 25–35 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Detect NH stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, particularly regarding tautomerism or stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction:

  • Sample preparation : Grow crystals via slow evaporation in ethanol/water mixtures .
  • Data analysis : Use software (e.g., SHELX) to determine bond lengths (e.g., N–N in triazole: ~1.3 Å) and dihedral angles (<5° deviation indicates planarity) .
  • Tautomer identification : Compare experimental data with computational models (DFT) to distinguish 1H- vs. 4H-triazole tautomers .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism and regioselectivity of triazole ring formation?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G*) to identify rate-determining steps (e.g., cyclization vs. proton transfer) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizing intermediates via hydrogen bonding) .
  • Data-driven approaches : Apply machine learning to predict optimal catalysts or solvents from historical reaction databases .

Q. How can structure-activity relationship (SAR) studies link structural modifications (e.g., cyclohexyl vs. aryl substituents) to biological activity?

Methodological Answer:

  • Bioassay design : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays .
  • Pharmacophore mapping : Overlay triazole and cyclohexyl moieties with known inhibitors (e.g., imatinib) to identify critical interactions .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate hydrophobicity with cell permeability .

Q. How should researchers resolve contradictory data regarding the compound’s biological activity across different studies?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, temperature) .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
  • Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain variability .

Q. What advanced techniques can probe tautomerism and its impact on receptor binding?

Methodological Answer:

  • Solid-state NMR : Differentiate tautomers by analyzing ¹⁵N chemical shifts in crystalline vs. solution states .
  • Docking simulations : Compare binding poses of tautomers in receptor active sites (e.g., using AutoDock Vina) .
  • Kinetic isotope effects (KIE) : Study deuterium substitution in NH groups to assess tautomer contribution to binding kinetics .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CPrevents decomposition
SolventDMF/DMSOEnhances cyclization rate
CatalystK₂CO₃Mild base for neutral pH
PurificationColumn chromatography (CH₂Cl₂/MeOH)Removes unreacted precursors

Q. Table 2. Critical Spectral Signatures for Characterization

TechniqueKey PeaksStructural InsightReference
¹H NMRδ 2.5–3.5 ppm (NH₂)Confirms amine presence
¹³C NMRδ 145–155 ppm (triazole C)Verifies ring integrity
IR3200–3400 cm⁻¹ (NH stretch)Indicates hydrogen bonding

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-aminocyclohexyl)-1H-1,2,4-triazol-5-amine

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